3-乙氧基-1,2,4-二硫代唑-5-酮

描述

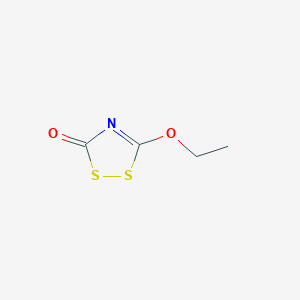

3-Ethoxy-1,2,4-dithiazole-5-one (EDITH) is a sulfurizing reagent that has been used in solid-phase oligonucleotide synthesis . It was introduced as an efficient sulfurizing reagent that could alleviate the precipitation problem encountered with the Beaucage reagent . It has also been shown to have potent antitumor activity against multiple tumor types and can be used as a selective inhibitor of the epidermal growth factor receptor (EGFR) .

Molecular Structure Analysis

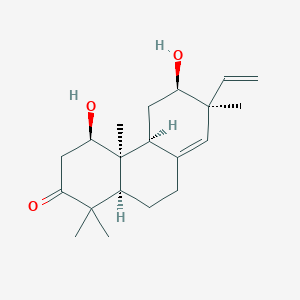

The molecular formula of 3-Ethoxy-1,2,4-dithiazole-5-one is C4H5NO2S2 . Its molecular weight is 163.21800 .Chemical Reactions Analysis

The sulfurization efficiency of 3-Ethoxy-1,2,4-dithiazole-5-one towards triphenyl phosphite in acetonitrile, DCM, THF, and toluene at 25 °C was evaluated . All the 1,2,4-dithiazoles are much better sulfurizing reagents than commercially available agents . The reaction of 0-ethyl thiocarbamate (4) with (chlorocarbonyl)sulfenyl chloride (5) gives 3-ethoxy-1,2,4-dithiazolin-5-one (2) and 3,5-diethoxy-1,2,4-thiadiazole (3), with the relative amounts of 2 and 3 formed depending very much on the solvent .科学研究应用

Oligonucleotide Synthesis

EDITH has been introduced as an efficient sulfurizing reagent for solid-phase oligonucleotide synthesis . This process is crucial for creating synthetic DNA and RNA sequences, which are fundamental tools in genetic research, diagnostics, and therapeutics. EDITH’s role in this synthesis is to facilitate the introduction of sulfur atoms into the oligonucleotide chain, which can enhance the stability and binding specificity of these molecules.

Phosphorothioate Oligonucleotides

In the field of molecular biology, phosphorothioate oligonucleotides are an important class of modified analogs . EDITH’s ability to introduce non-bridging sulfur atoms into phosphodiester linkages is particularly valuable. These modifications can increase resistance to nuclease digestion, making them promising candidates for therapeutic applications, including antisense therapies.

RNA Therapeutics

EDITH is exceedingly effective at introducing phosphorothioates into RNA oligonucleotides, even at low concentrations and short reaction times . This capability is significant for the development of RNA-based drugs, which require increased nuclease resistance to be viable as therapeutic agents. EDITH’s efficiency in this application could accelerate the development of new RNA therapies.

Ribozyme Enhancement

Backbone modifications like those introduced by EDITH are being explored to increase the nuclease resistance of ribozymes . Ribozymes are RNA molecules with catalytic activity and have potential therapeutic uses. Enhancing their stability with phosphorothioate linkages could improve their therapeutic potential.

Antisense DNA Oligonucleotides

EDITH’s role in the synthesis of antisense DNA oligonucleotides is noteworthy, as these molecules are designed to bind to specific RNA targets and regulate gene expression . This regulation can be used to silence harmful genes, and EDITH’s efficient sulfurization helps in creating more stable and effective antisense oligonucleotides.

Nucleic Acid Chemistry Research

The compound’s utility extends to general nucleic acid chemistry research, where it serves as a valuable reagent. Its role in the synthesis and modification of nucleic acids makes it a staple in laboratories focusing on understanding the structure and function of DNA and RNA.

作用机制

Target of Action

3-Ethoxy-1,2,4-dithiazole-5-one (EDITH) is primarily used as a sulfurizing reagent in the synthesis of oligonucleotides . Its primary targets are the phosphorus atoms in the oligonucleotide structure .

Mode of Action

EDITH interacts with its targets through a nucleophilic attack on the phosphorus atom at sulfur . This interaction results in the formation of a phosphonium intermediate . The intermediate then decomposes to form the corresponding phosphorothioate and isocyanate/isothiocyanate species .

Biochemical Pathways

The primary biochemical pathway affected by EDITH is the synthesis of phosphorothioate oligonucleotides . The introduction of a non-bridging sulfur atom into phosphodiester linkages is typically achieved by chemical synthesis via either the phosphoramidite approach or the H-phosphonate approach . EDITH plays a crucial role in this process as a sulfurizing reagent .

Result of Action

The result of EDITH’s action is the successful synthesis of phosphorothioate oligonucleotides . These modified oligonucleotides are an important class of analogues with potential applications in molecular biology and therapeutic interventions .

Action Environment

The efficiency of EDITH as a sulfurizing reagent has been evaluated in various solvents such as acetonitrile, DCM, THF, and toluene at 25 °C .

未来方向

属性

IUPAC Name |

5-ethoxy-1,2,4-dithiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c1-2-7-4-5-3(6)8-9-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIJZXUDFRSADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=O)SS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-1,2,4-dithiazole-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 3-Ethoxy-1,2,4-dithiazole-5-one considered a superior sulfurizing agent compared to commercially available options? What makes its reaction mechanism unique?

A1: Research indicates that 3-Ethoxy-1,2,4-dithiazole-5-one, along with its 3-phenoxy and 3-phenylthio counterparts, demonstrates significantly faster reaction kinetics in sulfurization reactions compared to conventional reagents like PADS, TETD, and Beaucage's reagent []. This enhanced reactivity stems from its unique reaction pathway.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

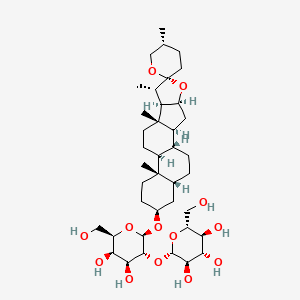

![1-{4-[3-Fluoro-5-(4-methoxy-tetrahydro-pyran-4-yl)-phenoxymethyl]-phenyl}-2-methyl-1H-imidazole](/img/structure/B1248179.png)

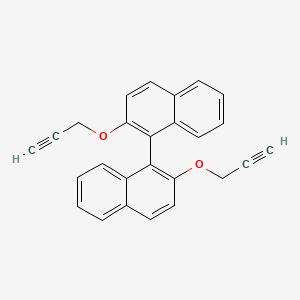

![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-prop-2-enyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1248182.png)